

Kulinone: A Technical Overview of its Chemical Structure and Elucidation

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Compound of Interest

Compound Name: Kulinone

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Introduction

Kulinone is a naturally occurring triterpenoid that has been isolated from various plant species, notably from the Meliaceae family, including *Melia azedarach*, *Azadirachta indica*, and *Melia dubia*.^[1] As a member of the tetranortriterpenoid class of compounds, **Kulinone** possesses a complex polycyclic structure that has garnered interest for its biological activities, including cytotoxic effects against cancer cell lines.^[2] This technical guide provides a comprehensive overview of the chemical structure of **Kulinone**, supported by available quantitative data and a generalized experimental protocol for its isolation and characterization.

Chemical Structure and Properties

Kulinone is a tetracyclic triterpenoid with the molecular formula $C_{30}H_{48}O_2$.^[1] Its structure features a pentacyclic core, characteristic of lanostane-type triterpenoids, with a ketone group at the C-3 position and a hydroxyl group at the C-16 position. The side chain attached at C-17 is a 6-methylhept-5-en-2-yl group.^[1]

Systematic IUPAC Name: (5R,9R,10R,13S,14S,16S,17S)-16-hydroxy-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one^[1]

Table 1: Chemical Identifiers and Properties of **Kulinone**

Identifier/Property	Value	Reference
CAS Number	21688-61-9	[1][2][3]
Molecular Formula	C ₃₀ H ₄₈ O ₂	[1][3]
Molecular Weight	440.7 g/mol	[1][2]
PubChem CID	44567124	[1]
InChI	InChI=1S/C30H48O2/c1-19(2)10-9-11-20(3)26-23(31)18-30(8)22-12-13-24-27(4,5)25(32)15-16-28(24,6)21(22)14-17-29(26,30)7/h10,12,20-21,23-24,26,31H,9,11,13-18H2,1-8H3/t20-,21+,23+,24+,26-,28-,29+,30-/m1/s1	[1]
InChIKey	YORJEFOAAXJWIS-QOXWJFHWSA-N	[1]
Canonical SMILES	C--INVALID-LINK--[C@@H]1--INVALID-LINK--O	[1]

Experimental Protocols for Isolation and Structural Elucidation

The isolation and structural elucidation of **Kulinone** from a natural source, such as the bark of *Melia toosendan*, follows a general procedure for the characterization of natural products. The following is a detailed, generalized methodology.

1. Extraction:

- The dried and powdered plant material (e.g., stem bark) is subjected to extraction with a suitable solvent, typically methanol (MeOH), at room temperature.
- The resulting crude extract is then concentrated under reduced pressure to yield a residue.

2. Fractionation:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl_3), and ethyl acetate (EtOAc), to separate compounds based on their polarity.
- The fractions are concentrated, and the one showing the desired biological activity or containing compounds of interest (as determined by preliminary analysis like Thin Layer Chromatography - TLC) is selected for further purification.

3. Chromatographic Purification:

- The selected fraction is subjected to multiple steps of column chromatography. This may include:
 - Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by TLC.
 - Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., a mixture of methanol and water).

4. Structural Elucidation: The structure of the purified compound (**Kulinone**) is determined using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition, allowing for the deduction of the molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.
 - ^{13}C NMR: Shows the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

- 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for establishing the complete structure.
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for assembling the carbon skeleton.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Determines the spatial proximity of protons, which helps in establishing the relative stereochemistry of the molecule.

Quantitative Spectroscopic Data

While the specific peak-by-peak assignment for **Kulinone** from its original isolation is not readily available in the public domain, the following table presents the expected types of signals in ^1H and ^{13}C NMR spectra based on its known structure.

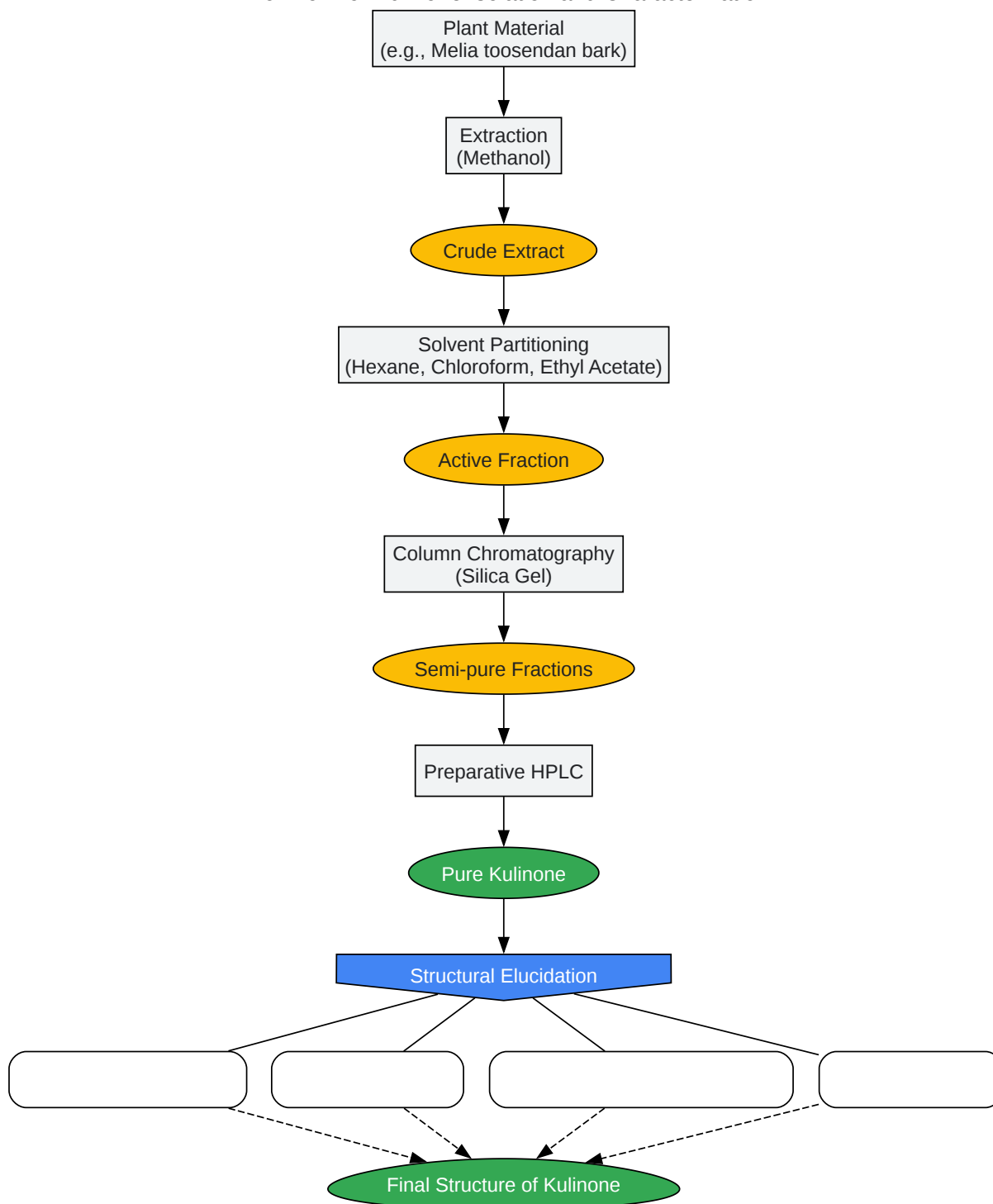
Table 2: Expected NMR Data for **Kulinone**

Data Type	Expected Signals
^1H NMR	- Signals for multiple methyl groups (singlets and doublets).- Olefinic protons in the side chain.- Methylene and methine protons in the cyclic system and side chain.- A proton attached to the carbon bearing the hydroxyl group.
^{13}C NMR	- Approximately 30 distinct carbon signals.- A signal for a ketone carbonyl carbon (typically > 200 ppm).- Signals for olefinic carbons in the side chain.- A signal for the carbon attached to the hydroxyl group (typically 60-80 ppm).- Numerous signals in the aliphatic region for the carbon skeleton.
Mass Spec	- A molecular ion peak $[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$ corresponding to the molecular formula $\text{C}_{30}\text{H}_{48}\text{O}_2$.

Workflow for Natural Product Isolation and Characterization

The logical flow from plant material to a fully characterized natural product like **Kulinone** can be visualized as follows.

Workflow for Kulinone Isolation and Characterization

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Caption: Generalized workflow for the isolation and structural elucidation of **Kulinone**.

Biological Activity

Kulinone has been reported to exhibit cytotoxic effects.[2] Studies have shown its activity against various human cancer cell lines, including A549 (lung carcinoma), H460 (large cell lung cancer), and HGC27 (gastric cancer), with IC₅₀ values ranging from 5.6 to 21.2 µg/mL.[2] It has also shown inhibitory activity against the P388 cancer cell line.[2] The specific signaling pathways through which **Kulinone** exerts its cytotoxic effects have not been fully elucidated and remain an area for further research.

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References

- 1. Kulinone | C30H48O2 | CID 44567124 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. biorbyt.com [biorbyt.com]
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